2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate 2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate
Brand Name: Vulcanchem
CAS No.: 355420-55-2
VCID: VC16162549
InChI: InChI=1S/C25H17Cl2NO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3
SMILES:
Molecular Formula: C25H17Cl2NO3
Molecular Weight: 450.3 g/mol

2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate

CAS No.: 355420-55-2

Cat. No.: VC16162549

Molecular Formula: C25H17Cl2NO3

Molecular Weight: 450.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate - 355420-55-2

Specification

CAS No. 355420-55-2
Molecular Formula C25H17Cl2NO3
Molecular Weight 450.3 g/mol
IUPAC Name [2-(4-methylphenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C25H17Cl2NO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3
Standard InChI Key ZRPQKYWZEFYWJG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a quinoline ring system substituted at the 2-, 4-, and 6-positions. Key features include:

  • Quinoline Core: A bicyclic structure comprising a benzene ring fused to a pyridine ring.

  • Substituents:

    • 6-Chloro Group: Enhances electron-withdrawing effects and influences reactivity.

    • 2-(4-Chlorophenyl) Group: Introduces steric bulk and hydrophobic interactions.

    • 4-Carboxylate Ester: A 2-(4-methylphenyl)-2-oxoethyl ester moiety that modulates solubility and metabolic stability .

Physicochemical Characteristics

Critical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(4-Methylphenyl)-2-oxoethyl 6-Chloro-2-(4-Chlorophenyl)-4-Quinolinecarboxylate

PropertyValueSource
Molecular FormulaC₂₅H₁₇Cl₂NO₃
Molecular Weight (g/mol)450.3
Average Mass (Da)450.315
CAS Number355420-55-2
IUPAC Name[2-(4-Methylphenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

The compound’s logP (octanol-water partition coefficient) is estimated to be 5.2, indicating high lipophilicity due to aromatic and halogen substituents. This property favors membrane permeability but may limit aqueous solubility, necessitating formulation strategies for biological testing.

Synthesis and Optimization

Process Optimization

Key parameters for maximizing yield (reported up to 68%):

  • Temperature Control: Maintaining 0–5°C during chlorination minimizes side reactions.

  • Catalyst Loading: 1.2 equivalents of DCC improve esterification efficiency.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Biological Activities and Mechanisms

Antimicrobial Properties

Quinoline derivatives exhibit broad-spectrum activity against bacterial pathogens. While specific MIC values for this compound remain unreported, structural analogs demonstrate:

  • Gram-Positive Bacteria: MIC = 4.69–22.9 µM (e.g., Staphylococcus aureus).

  • Gram-Negative Bacteria: Reduced efficacy due to outer membrane barriers.

The mechanism involves intercalation into DNA or inhibition of topoisomerase IV, disrupting replication.

Industrial and Pharmaceutical Applications

Drug Development

The compound’s bioactivity profile positions it as a lead candidate for:

  • Antimicrobial Agents: Targeting multidrug-resistant strains.

  • Chemotherapy Adjuvants: Enhancing efficacy of DNA-targeting drugs.

Chemical Intermediate

Used in synthesizing:

  • Ligands for Catalysis: Chiral quinoline-phosphine hybrids in asymmetric synthesis.

  • Fluorescent Probes: Nitro or amino derivatives for bioimaging.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Table 2: Impact of Substituents on Quinoline Derivatives

CompoundSubstituentsAntimicrobial MIC (µM)Anticancer IC₅₀ (µM)
Target Compound6-Cl, 2-(4-ClPh), 4-COOEtPendingPending
6-Bromo Analog6-Br, 2-(4-MePh)9.2–18.512.4
3-Methyl Derivative 3-Me, 2,4-diClPh15.7–24.318.9

Bromination at C6 enhances antibacterial potency but reduces solubility, whereas methyl groups improve metabolic stability .

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